molecular formula C9H17F3N2 B13972170 N-isopropyl-1-(trifluoromethyl)piperidin-4-amine

N-isopropyl-1-(trifluoromethyl)piperidin-4-amine

Cat. No.: B13972170
M. Wt: 210.24 g/mol
InChI Key: BBCBHOKFJBPEGX-UHFFFAOYSA-N
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Description

N-isopropyl-1-(trifluoromethyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of an isopropyl group and a trifluoromethyl group attached to the piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry, where they are used as building blocks for the synthesis of various drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-1-(trifluoromethyl)piperidin-4-amine typically involves the condensation of appropriate amines with aldehydes or ketones, followed by the reduction of the imine group. . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and selectivity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-1-(trifluoromethyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-isopropyl-1-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopropyl-1-(trifluoromethyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H17F3N2

Molecular Weight

210.24 g/mol

IUPAC Name

N-propan-2-yl-1-(trifluoromethyl)piperidin-4-amine

InChI

InChI=1S/C9H17F3N2/c1-7(2)13-8-3-5-14(6-4-8)9(10,11)12/h7-8,13H,3-6H2,1-2H3

InChI Key

BBCBHOKFJBPEGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCN(CC1)C(F)(F)F

Origin of Product

United States

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